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molecular formula C9H8O2 B188539 5-Hydroxy-1-indanone CAS No. 3470-49-3

5-Hydroxy-1-indanone

Cat. No. B188539
M. Wt: 148.16 g/mol
InChI Key: ZRKQOVXGDIZYDS-UHFFFAOYSA-N
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Patent
US05607928

Procedure details

To a solution of 5-methoxy-1-indanone (2 g, 12.3 mmol) in benzene (50 ml) was added AlCl3 (4 g, 31 mmol). The mixture was heated at reflux for 5 hours and extracted with ethyl acetate. The organic phase was evaporated and purified by flash chromatography, eluting with CH2Cl2 /CH3CN (90/10) to give 5-hydroxy-1-indanone as a yellow solid (1.65 g; 90%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6]2.[Al+3].[Cl-].[Cl-].[Cl-]>C1C=CC=CC=1>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C2CCC(C2=CC1)=O
Name
Quantity
4 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2 /CH3CN (90/10)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2CCC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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